A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine (CAS No: 54824-10-1), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The presence of a pyrimidine core, a key pharmacophore, combined with a methoxy group and a trifluoromethyl (TFM) moiety, imparts a unique set of characteristics that are critical for its application in drug discovery and development. This document synthesizes available data with established scientific principles to offer a comprehensive profile, including structural, spectroscopic, and key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with a practical framework for characterization. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering expert insights into the structure-property relationships that govern the compound's behavior.
Introduction and Strategic Significance
The rational design of bioactive molecules is fundamentally reliant on a deep understanding of their physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately dictating its therapeutic potential.[1][2] 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine emerges as a molecule of interest at the confluence of two strategically important structural motifs in medicinal chemistry.
1.1 The Pyrimidine Scaffold: A Privileged Pharmacophore The pyrimidine ring is a cornerstone heterocyclic scaffold, frequently described as a "privileged pharmacophore" due to its prevalence in a wide array of therapeutic agents and natural products.[3] Its nitrogen atoms act as hydrogen bond acceptors and provide points for chemical modification, enabling the fine-tuning of biological activity and physicochemical properties.
1.2 The Trifluoromethyl Group: Enhancing Drug-like Properties The incorporation of a trifluoromethyl (TFM) group is a widely employed strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5] The strong electron-withdrawing nature of the TFM group can significantly modulate the pKa of nearby functional groups and improve resistance to oxidative metabolism, thereby increasing a drug candidate's in vivo half-life.
This guide focuses on the specific combination of these elements in 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine, providing a foundational understanding for its further development.
Core Physicochemical Data
The following table summarizes the core identity and key physicochemical properties of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine. While some data is available from commercial suppliers, critical experimental values such as melting point, pKa, and logP are not widely published and necessitate empirical determination.
| Property | Value | Source / Method |
| IUPAC Name | 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine | - |
| Synonyms | 2-methoxy-6-(trifluoromethyl)-4-pyrimidinylamine | [6] |
| CAS Number | 54824-10-1 | [6][7] |
| Molecular Formula | C₆H₆F₃N₃O | [7] |
| Molecular Weight | 193.13 g/mol | [6] |
| Physical Form | Solid | [6] |
| InChI | 1S/C6H6F3N3O/c1-13-5-11-3(6(7,8)9)2-4(10)12-5/h2H,1H3,(H2,10,11,12) | [6] |
| InChIKey | JYPAXMLPAWZMEU-UHFFFAOYSA-N | [6] |
| SMILES | COc1nc(cc(n1)N)C(F)(F)F | [7] |
| Purity | ≥97% (Commercially available) | [6] |
| Hydrogen Bond Donors | 1 (from the amine group) | [7] (Calculated) |
| Hydrogen Bond Acceptors | 4 (2x ring N, 1x O, 3x F) | [7] (Calculated) |
| Melting Point | Not available in searched literature. | Requires Experimental Determination |
| Boiling Point | Not available in searched literature. | Requires Experimental Determination |
| Solubility | Not quantitatively determined in searched literature. | Requires Experimental Determination |
| logP (o/w) | Not available in searched literature. | Requires Experimental Determination |
| pKa | Not available in searched literature. | Requires Experimental Determination |
Spectroscopic Profile (Predicted)
No publicly available spectra for 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine were identified. The following profiles are predicted based on the known chemical structure and spectral data from analogous compounds.[8][9]
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show three distinct signals. A singlet for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.1 ppm. A singlet for the lone aromatic proton on the pyrimidine ring (C5-H), expected further downfield, potentially around δ 6.0-6.5 ppm. A broad singlet corresponding to the two amine (-NH₂) protons, whose chemical shift will be highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show six signals. The methoxy carbon will appear around δ 55-60 ppm. The four pyrimidine ring carbons will have distinct shifts, with the carbon bearing the TFM group (C6) showing a characteristic quartet due to C-F coupling. The TFM carbon itself (CF₃) will also be a quartet with a large coupling constant, appearing in the δ 120-125 ppm range.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the TFM group, likely in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.
3.2 Mass Spectrometry (MS) The choice of ionization technique is critical.[9]
-
Electrospray Ionization (ESI+): This soft ionization technique is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 194.1.
-
Electron Ionization (EI): This high-energy technique would produce a molecular ion [M]⁺ at m/z 193.1, though it may be of low abundance. Significant fragmentation is anticipated, with likely initial losses corresponding to a methyl radical (·CH₃), followed by loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure.
3.3 Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H Stretch: A medium-to-strong doublet around 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretch: Aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
C=N and C=C Stretch: A series of medium-to-strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-F Stretch: A very strong, broad absorption band in the 1100-1300 cm⁻¹ region, indicative of the TFM group.
-
C-O Stretch: A strong absorption around 1200-1250 cm⁻¹ for the aryl ether linkage.
Experimental Protocols for Physicochemical Characterization
The following section details standardized, high-throughput protocols for determining the critical physicochemical properties of novel compounds like 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine.
Caption: Experimental workflow for physicochemical characterization.
4.1 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Rationale: This method is considered the "gold standard" for determining intrinsic solubility, as it measures the equilibrium concentration of a compound in a saturated solution, which is critical for predicting oral absorption.
-
Methodology:
-
Add an excess amount of the solid compound (e.g., 2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome kinetic barriers to dissolution.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully remove a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the compound concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Express the result in µg/mL or µM.
-
4.2 Protocol: Lipophilicity (logP) Determination by RP-HPLC
-
Rationale: The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross cell membranes.[10] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable surrogate for the traditional shake-flask method.[2] It correlates a compound's retention time on a hydrophobic stationary phase with its lipophilicity.
-
Methodology:
-
Prepare a series of calibration standards with known logP values (e.g., a homologous series of alkylbenzenes).
-
Dissolve the test compound and standards in a suitable solvent.
-
Inject the samples onto a C18 RP-HPLC column.
-
Elute using an isocratic mobile phase of methanol/water or acetonitrile/water. The high organic content ensures that lipophilic compounds elute in a reasonable time.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Plot log(k') versus the known logP values of the standards to generate a linear calibration curve.
-
Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.
-
4.3 Protocol: pKa Determination by Potentiometric Titration
-
Rationale: The acid dissociation constant (pKa) defines the extent of a compound's ionization at a given pH, which profoundly affects its solubility, permeability, and target binding.[11] Potentiometric titration is a direct and accurate method for its determination.[2]
-
Methodology:
-
Accurately weigh and dissolve the compound in a mixed solvent system (e.g., methanol/water) to ensure solubility across the pH range.
-
Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic sites fully.
-
Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve, where the compound is 50% ionized. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.
-
Structure-Property Relationships & Drug Discovery Implications
The physicochemical profile of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine is a direct consequence of the interplay between its constituent functional groups.
Caption: Relationship between structure and physicochemical properties.
Analysis via Lipinski's Rule of Five: Lipinski's Rule of Five provides a guideline for evaluating the drug-likeness of a chemical compound with respect to its potential for oral bioavailability.[1] Let's assess 2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine against these criteria:
-
Molecular Weight: 193.13 g/mol (≤ 500 Da). PASS
-
Hydrogen Bond Donors: 1 (≤ 5). PASS
-
Hydrogen Bond Acceptors: 4 (≤ 10). PASS
-
logP: While not experimentally determined, the presence of the TFM and methoxy groups suggests a moderate lipophilicity. A calculated value for a similar compound (2-methyl-6-(trifluoromethyl)pyrimidin-4-amine) is 0.9, indicating the logP is likely well below the threshold of 5.[12] LIKELY PASS
Based on this preliminary analysis, the compound exhibits a favorable profile for oral drug development. The amine group provides a basic handle for salt formation to improve solubility, while the TFM group should confer metabolic stability. The balance between the hydrophilic amine and the lipophilic TFM and methoxy groups will be crucial in defining its overall ADMET properties.
Safety and Handling
Based on supplier safety data, this compound is classified with the GHS07 pictogram and carries the signal word "Warning".[6]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Storage: It is recommended to store the compound at 2-8°C in an inert atmosphere, protected from light.[6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be used during handling.
Conclusion
2-Methoxy-6-(trifluoromethyl)pyrimidin-4-amine is a well-structured molecule with high potential for applications in drug discovery. Its physicochemical properties, predicted by Lipinski's rules and structural analysis, are promising for developing orally bioavailable agents. The TFM group offers metabolic stability, the amine group provides a site for hydrogen bonding and solubility modulation, and the pyrimidine core serves as a robust scaffold. This guide provides the foundational data and experimental framework necessary for researchers to confidently advance this compound or its analogs through the drug discovery pipeline. Empirical determination of its solubility, logP, and pKa is a critical next step to fully validate its potential.
References
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PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved from [Link]
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Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 200–212. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a, CDCl₃. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]
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Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. Retrieved from [Link]
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